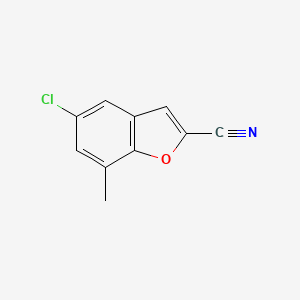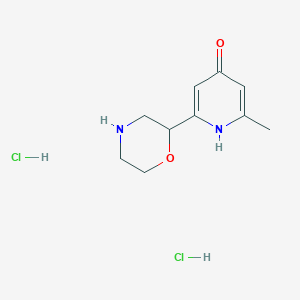
2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride
Descripción general
Descripción
2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O2 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride consists of a pyridine ring linked to a morpholine ring . The morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .Aplicaciones Científicas De Investigación
Antimicrobial Applications
The synthesis of compounds related to 2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride has shown promise in the development of potent antimicrobials. Kumar, Sadashiva, and Rangappa (2007) demonstrated an efficient synthesis route for a molecule useful for synthesizing antimicrobials, including arecoline derivatives and phendimetrazine, through bromination and dehydration processes Kumar, Sadashiva, & Rangappa, 2007.
Synthetic Methodologies
In the realm of synthetic chemistry, the compound serves as a precursor or intermediate for the synthesis of novel heterocyclic compounds. Soliman, Khodairy, and Ahmed (2003) explored the synthesis of condensed pyridin-2(1H)-one and pyrimidine derivatives, highlighting the versatility of morpholine derivatives in constructing complex heterocycles Soliman, Khodairy, & Ahmed, 2003.
Development of Dopamine Receptor Antagonists
The synthesis of chiral alkoxymethyl morpholine analogs, as reported by Witt et al. (2016), has led to the identification of novel compounds acting as potent and selective dopamine D4 receptor antagonists. This discovery opens new avenues for therapeutic interventions targeting neurological disorders Witt et al., 2016.
Corrosion Inhibition
Morpholine derivatives have also found applications in materials science, particularly in corrosion inhibition. Jeeva, Prabhu, Boobalan, and Rajesh (2015) synthesized new Mannich bases incorporating morpholine and pyridine moieties, demonstrating their effectiveness as corrosion inhibitors for mild steel in acidic environments Jeeva, Prabhu, Boobalan, & Rajesh, 2015.
Propiedades
IUPAC Name |
2-methyl-6-morpholin-2-yl-1H-pyridin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-7-4-8(13)5-9(12-7)10-6-11-2-3-14-10;;/h4-5,10-11H,2-3,6H2,1H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZFIBQNYIZQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)C2CNCCO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



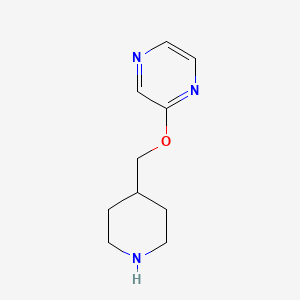
![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1428125.png)
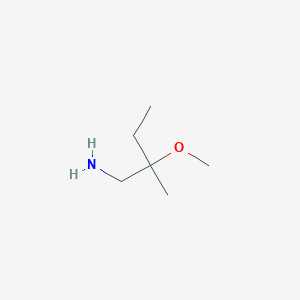
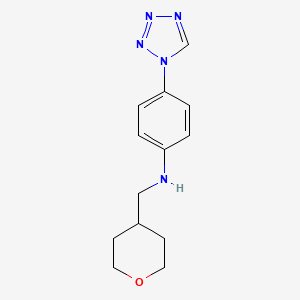
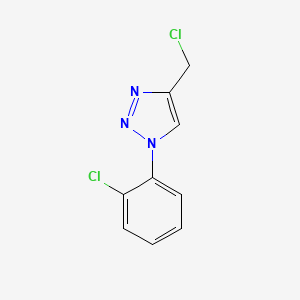
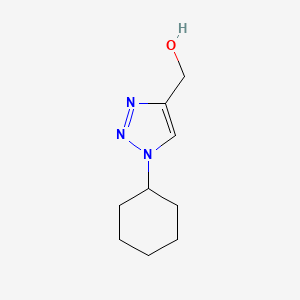
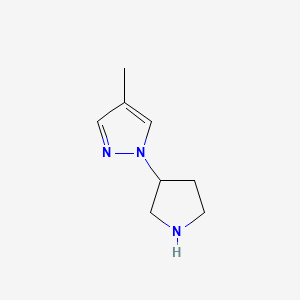


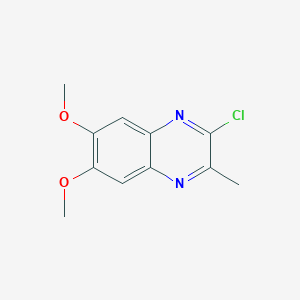
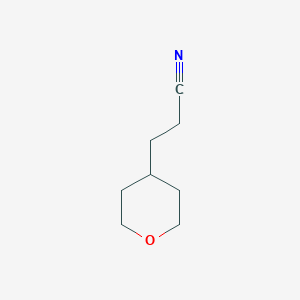
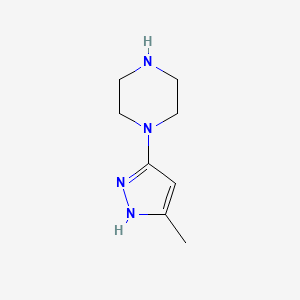
![Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-](/img/structure/B1428145.png)
